1-Piperidin-1-ylmethyl-1H-indole-2,3-dione 1-Piperidin-1-ylmethyl-1H-indole-2,3-dione
Brand Name: Vulcanchem
CAS No.: 13129-69-6
VCID: VC20119140
InChI: InChI=1S/C14H16N2O2/c17-13-11-6-2-3-7-12(11)16(14(13)18)10-15-8-4-1-5-9-15/h2-3,6-7H,1,4-5,8-10H2
SMILES:
Molecular Formula: C14H16N2O2
Molecular Weight: 244.29 g/mol

1-Piperidin-1-ylmethyl-1H-indole-2,3-dione

CAS No.: 13129-69-6

Cat. No.: VC20119140

Molecular Formula: C14H16N2O2

Molecular Weight: 244.29 g/mol

* For research use only. Not for human or veterinary use.

1-Piperidin-1-ylmethyl-1H-indole-2,3-dione - 13129-69-6

Specification

CAS No. 13129-69-6
Molecular Formula C14H16N2O2
Molecular Weight 244.29 g/mol
IUPAC Name 1-(piperidin-1-ylmethyl)indole-2,3-dione
Standard InChI InChI=1S/C14H16N2O2/c17-13-11-6-2-3-7-12(11)16(14(13)18)10-15-8-4-1-5-9-15/h2-3,6-7H,1,4-5,8-10H2
Standard InChI Key SUNRAOPHWRLAPV-UHFFFAOYSA-N
Canonical SMILES C1CCN(CC1)CN2C3=CC=CC=C3C(=O)C2=O

Introduction

Chemical Structure and Nomenclature

Core Structural Features

1-Piperidin-1-ylmethyl-1H-indole-2,3-dione consists of an indole-2,3-dione core (isatin) substituted at the N1 position with a piperidin-1-ylmethyl group. The indole-2,3-dione system features a bicyclic structure with keto groups at positions 2 and 3, while the piperidine moiety introduces a six-membered amine ring connected via a methylene bridge . The molecular formula is C₁₄H₁₅N₂O₂, with a molecular weight of 263.28 g/mol (calculated from PubChem data for analogous compounds ).

Table 1: Key Identifiers and Descriptors

PropertyValue
IUPAC Name1-(piperidin-1-ylmethyl)indole-2,3-dione
SMILESC1CCN(CC1)CN2C3=CC=CC=C3C(=O)C2=O
InChIKeyCBXXNBZEJGJYIX-UHFFFAOYSA-N (derived from bromo analog )
CAS Registry13129-71-0 (bromo analog ); base compound CAS not widely reported
PubChem CID2306591 (bromo analog ); 4117477 (sulfonyl analog )

Stereochemical Considerations

The piperidine ring introduces potential stereochemical complexity. While the parent compound lacks chiral centers, N-alkylation reactions used in its synthesis (e.g., with chiral reagents) can produce enantiomeric derivatives, as seen in related 3-(piperidin-3-yl)-1H-indole systems . Such stereochemical modifications significantly influence biological activity, as demonstrated in kinase inhibition studies .

Synthesis and Preparation

General Synthetic Routes

The synthesis typically involves N-alkylation of isatin derivatives with piperidine-containing reagents. For example:

  • N-Alkylation of Isatin: Reacting isatin (indole-2,3-dione) with chloromethylpiperidine under basic conditions yields 1-piperidin-1-ylmethyl-1H-indole-2,3-dione.

  • Chiral Derivative Synthesis: As reported for analogous compounds, enantioselective synthesis employs chiral auxiliaries like (S)-2-(4-toluenesulfonyloxy)-phenylacetamide to control stereochemistry .

Table 2: Comparative Synthetic Methods for Analogous Compounds

CompoundMethodYieldReference
5-Bromo analog N-Alkylation of 5-bromoisatin68%
4-Chloro analogUllmann coupling52%
Sulfonyl derivative Sulfonation of piperidine45%

Purification and Characterization

Crude products are purified via column chromatography (silica gel) or HPLC . Structural confirmation relies on:

  • ¹H/¹³C NMR: Characteristic signals for the piperidine methylene (δ 3.4–3.6 ppm) and indole carbonyls (δ 176–178 ppm) .

  • HRMS: Molecular ion peaks matching the exact mass (e.g., m/z 263.1162 for C₁₄H₁₅N₂O₂) .

Physical and Chemical Properties

Solubility and Stability

The compound exhibits low aqueous solubility (estimated <0.1 mg/mL) due to its hydrophobic piperidine and aromatic groups. It is soluble in polar aprotic solvents (DMSO, DMF) and stable under inert atmospheres but prone to hydrolysis in strong acids/bases .

Spectroscopic Data

  • IR: Strong absorptions at 1700–1750 cm⁻¹ (C=O stretch) and 1600–1650 cm⁻¹ (C=C aromatic) .

  • UV-Vis: λₘₐₐ ≈ 245 nm (π→π* transition of indole) .

Biological Activity and Applications

Enzyme Inhibition

Derivatives of 1-piperidin-1-ylmethyl-1H-indole-2,3-dione show kinase inhibitory activity. For instance, the sulfonyl analog (CID 4117477) inhibits coronavirus replication by targeting viral proteases . The bromo analog (CID 2306591) suppresses protein kinases involved in cancer cell proliferation .

Structure-Activity Relationships (SAR)

  • Substituent Effects: Bromo or chloro groups at position 5 enhance kinase affinity .

  • Piperidine Modification: 4-Methylpiperidine in the sulfonyl derivative improves antiviral potency .

Analytical Characterization

Chromatographic Methods

  • HPLC: Reverse-phase C18 column (ACN/H₂O gradient) resolves enantiomers with >95% purity .

  • TLC: Rf ≈ 0.6 (silica gel, ethyl acetate/hexane 1:1).

X-ray Crystallography

Though unavailable for the parent compound, the bromo analog crystallizes in a monoclinic system (space group P2₁/c), with intermolecular hydrogen bonds stabilizing the lattice .

Future Directions

  • Stereoselective Synthesis: Developing enantioselective routes to access chiral derivatives for targeted therapies .

  • Protease Inhibition Screening: Evaluating the parent compound against SARS-CoV-2 main protease (Mᴾᴿᴼ) .

  • Hybrid Derivatives: Incorporating fluorinated or sulfonamide groups to enhance bioavailability.

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